molecular formula C5H5ClN2 B049220 4-(Chloromethyl)pyrimidine CAS No. 54198-81-1

4-(Chloromethyl)pyrimidine

Cat. No.: B049220
CAS No.: 54198-81-1
M. Wt: 128.56 g/mol
InChI Key: AROGQTWAAJTEFR-UHFFFAOYSA-N
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Description

4-(Chloromethyl)pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C5H5ClN2 and its molecular weight is 128.56 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Anti-inflammatory and Analgesic Agents : Novel derivatives of pyrimidines, including those involving 4-(Chloromethyl)pyrimidine, have shown potential as anti-inflammatory and analgesic agents. A study highlighted the effectiveness of these derivatives, particularly with chlorophenyl substitution (Muralidharan, Raja, & Deepti, 2019).

  • Pharmacological Intermediates : Certain chloromethyl pyrimidine compounds serve as convenient intermediates for synthesizing various pharmacologically active pyrimidines (Ogurtsov & Rakitin, 2021).

  • Drug Action Improvement : Research has shown that targeting pyrimidines in pharmaceuticals, possibly including this compound, can enhance drug action through hydrogen bonding processes (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

  • Antibacterial Agents : Novel pyrimidines, including those with chloromethyl groups, have been synthesized and show promise as antibacterial agents. This research presents new insights into combating bacterial infections (Dave & Shah, 2002).

  • Antifungal and Antiviral Activities : Pyrimidine derivatives have been shown to have significant antifungal and antiviral activities. This is particularly relevant in the context of agricultural applications and disease control (Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, & Asano, 1989).

  • Photophysical Properties Studies : Research into the photophysical properties of pyrimidine derivatives, including those with chloromethyl groups, has contributed to the understanding of their electronic and optical behaviors. This has implications for materials science and nanotechnology applications (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).

Mechanism of Action

Future Directions

Pyrimidines are one of the most important biological families of nitrogen-containing molecules. They have attracted considerable interest for designing new antitumor agents . This review sums up recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives .

Properties

IUPAC Name

4-(chloromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c6-3-5-1-2-7-4-8-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROGQTWAAJTEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80519766
Record name 4-(Chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80519766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54198-81-1
Record name 4-(Chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80519766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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